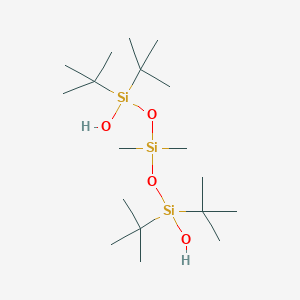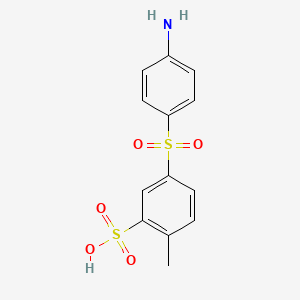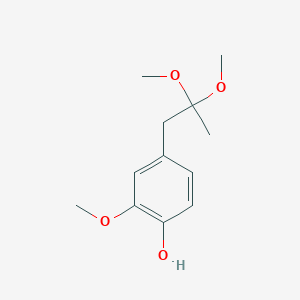
11,12-Dibromododecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11,12-Dibromododecanoic acid is an organic compound belonging to the class of medium-chain fatty acids It is characterized by the presence of two bromine atoms attached to the 11th and 12th carbon atoms of a dodecanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11,12-Dibromododecanoic acid typically involves the bromination of dodecanoic acid. The reaction is carried out by treating dodecanoic acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through a free radical mechanism, resulting in the selective bromination at the 11th and 12th positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The bromination reaction is carefully monitored to avoid over-bromination and to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 11,12-Dibromododecanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium hydroxide.
Reduction Reactions: The compound can be reduced to form dodecanoic acid by using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of dicarboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed:
Substitution: Formation of substituted dodecanoic acids.
Reduction: Formation of dodecanoic acid.
Oxidation: Formation of dicarboxylic acids.
Applications De Recherche Scientifique
11,12-Dibromododecanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying bromination reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for synthesizing bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 11,12-Dibromododecanoic acid involves its interaction with biological molecules and cellular pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and exert antimicrobial effects. The compound’s lipophilic nature allows it to integrate into cell membranes, affecting membrane integrity and function.
Comparaison Avec Des Composés Similaires
12-Bromododecanoic Acid: A related compound with a single bromine atom at the 12th position.
11-Bromoundecanoic Acid: A similar compound with a single bromine atom at the 11th position.
Dodecanoic Acid: The parent compound without any bromine substitution.
Comparison: 11,12-Dibromododecanoic acid is unique due to the presence of two bromine atoms, which enhances its reactivity and potential applications compared to its mono-brominated counterparts. The dual bromination provides additional sites for chemical modification, making it a versatile compound for various synthetic and research purposes.
Propriétés
Numéro CAS |
90265-01-3 |
|---|---|
Formule moléculaire |
C12H22Br2O2 |
Poids moléculaire |
358.11 g/mol |
Nom IUPAC |
11,12-dibromododecanoic acid |
InChI |
InChI=1S/C12H22Br2O2/c13-10-11(14)8-6-4-2-1-3-5-7-9-12(15)16/h11H,1-10H2,(H,15,16) |
Clé InChI |
ONXSEKUMSXIUGC-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCC(CBr)Br)CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-Phenyl-3-(trichlorogermyl)propanamido]benzoic acid](/img/structure/B14355513.png)
![2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol](/img/structure/B14355515.png)
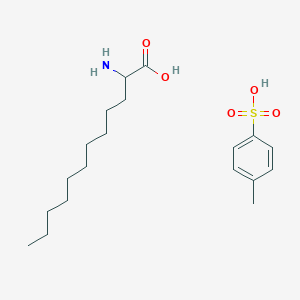

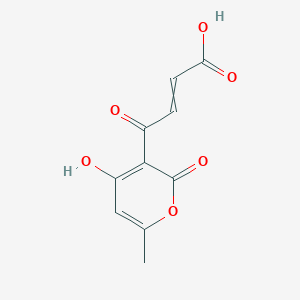
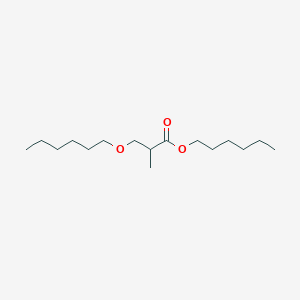
![N'-(2-Chloroethyl)-N-[2-(methylsulfanyl)ethyl]-N-nitrosourea](/img/structure/B14355543.png)

![2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid](/img/structure/B14355554.png)
